molecular formula C16H15BrN4OS B3593482 5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B3593482
M. Wt: 391.3 g/mol
InChI Key: KBGDJRGPCHVKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form 4-bromobenzyl methyl sulfide. This intermediate is then reacted with 2-methoxyphenyl hydrazine and triethyl orthoformate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
  • 5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Uniqueness

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(21(15)18)23-10-11-6-8-12(17)9-7-11/h2-9H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDJRGPCHVKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
Reactant of Route 2
Reactant of Route 2
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
Reactant of Route 3
Reactant of Route 3
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
Reactant of Route 4
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
Reactant of Route 5
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
Reactant of Route 6
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.